Sodium nickel cyanide

Description

Overview of Cyanonickelate Complexes

Cyanonickelates are a class of chemical compounds that contain anions composed of nickel atoms and cyanide (CN⁻) ligands. wikipedia.org The most prominent among these are the tetracyanonickelates, which feature a central nickel atom bonded to four cyanide groups. wikipedia.orgnih.gov The tetracyanonickelate(II) anion, [Ni(CN)₄]²⁻, is a diamagnetic, square planar complex. nih.gov This geometry arises from dsp² hybridization of the nickel(II) ion's orbitals. nih.gov

The cyanide ligand's ability to act as both a terminal and a bridging ligand contributes to the high structural diversity seen in cyano-bridged metal complexes. nih.gov These complexes can form one-, two-, or three-dimensional polymeric structures. dergipark.org.trcambridge.org

Historical Context and Evolution of Research on Tetracyanonickelate(II)

The study of cyano-bridged complexes dates back to 1897 with the work of Karl Andreas Hofmann, who first synthesized compounds that would later be termed "clathrates". nih.govcambridge.org These Hofmann-type compounds consist of a host structure that can encapsulate guest molecules. nih.gov

Early research on tetracyanonickelate(II) in solution, particularly its interaction with additional cyanide ions, led to investigations into the formation of other species like pentacyanonickelate(II), [Ni(CN)₅]³⁻. bohrium.com Studies from the mid-20th century focused on the kinetics and mechanisms of formation and dissociation of the tetracyanonickelate(II) ion itself. acs.orgacs.org More recent research has expanded into creating complex, multi-dimensional structures using the [Ni(CN)₄]²⁻ anion as a building block. These structures, sometimes called pillared cyanonickelates (PICNICs), are a type of metal-organic framework (MOF) with potential applications due to their porous nature. cambridge.org

Significance of the Tetracyanonickelate(II) Anion in Coordination Chemistry

The tetracyanonickelate(II) anion is of significant interest in coordination chemistry for several reasons:

Structural Versatility: The [Ni(CN)₄]²⁻ anion is a fundamental building block for creating more complex structures. acs.org Its square planar geometry and the ability of the cyanide ligands to bridge between metal centers allow for the self-assembly of heterometallic coordination polymers with one-, two-, or three-dimensional architectures. nih.govacs.orgresearchgate.net

Electronic Properties: As a classic example of a square-planar d⁸ complex, [Ni(CN)₄]²⁻ has been extensively studied to understand electronic structure and bonding in transition metal complexes. acs.orgresearchgate.net Its electronic spectrum, which has been the subject of revised assignments based on modern computational methods, provides insight into ligand field theory. acs.orgresearchgate.net

Reactivity: The anion can undergo redox reactions. It can be reduced to form Ni(I) species or oxidized to unstable Ni(III) species. wikipedia.org It also participates in ligand exchange reactions. docbrown.info

Scope and Objectives of Academic Inquiry Pertaining to Sodium Tetracyanonickelate(II)

Contemporary research involving sodium tetracyanonickelate(II) and its anion is diverse and focuses on several key areas:

Synthesis of Novel Materials: A primary objective is the use of the [Ni(CN)₄]²⁻ anion as a linker to construct novel metal-organic frameworks (MOFs) and coordination polymers. cambridge.orgacs.org Researchers synthesize new compounds by combining it with other metal ions and organic ligands, exploring the resulting structural, magnetic, and spectroscopic properties. acs.orgdergipark.org.trnih.gov

Magnetic Properties: There is considerable interest in the magnetic properties of heterometallic systems containing the diamagnetic [Ni(CN)₄]²⁻ unit. acs.org By linking it with paramagnetic metal centers, researchers can study magnetic interactions, such as antiferromagnetic coupling, within the resulting polymeric structures. acs.orgresearchgate.net

Structural Characterization: Detailed investigation of the crystal structures of tetracyanonickelate-containing compounds remains a key objective. cambridge.org Understanding the precise arrangement of atoms, bond lengths, and angles is crucial for explaining the material's properties and for designing new materials with specific functionalities. nih.govcambridge.org This includes studying the effects of different cations and guest molecules on the crystal packing. acs.org

Spectroscopic and Theoretical Studies: Advanced spectroscopic techniques and quantum mechanical calculations are employed to refine the understanding of the electronic structure of the [Ni(CN)₄]²⁻ ion. acs.orgresearchgate.net These studies help to accurately assign spectral features and to model the bonding within the complex. acs.org

Research Findings and Data

Crystallographic Data

The crystal structure of sodium tetracyanonickelate(II) trihydrate has been determined through X-ray diffraction. The structure features columns of planar [Ni(CN)₄]²⁻ ions. wikipedia.orgacs.org

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| Na₂[Ni(CN)₄]·3H₂O | Triclinic | a = 7.392 Å, b = 8.895 Å, c = 15.11 Å, α = 89.12°, β = 87.46°, γ = 84.54° |

Table 1: Crystallographic data for Sodium Tetracyanonickelate(II) Trihydrate. wikipedia.org

Bonding and Structural Parameters

The [Ni(CN)₄]²⁻ anion exhibits a square planar geometry with the nickel atom at the center. wikipedia.org

| Parameter | Value |

| Symmetry | D₄h |

| Ni-C bond distance | ~1.87 Å |

| C-N bond distance | ~1.16 Å |

Table 2: Typical bond distances and symmetry for the Tetracyanonickelate(II) anion. wikipedia.org

Spectroscopic Information

Vibrational spectroscopy is a key tool for characterizing tetracyanonickelate (B1213329) compounds. The stretching vibration of the cyanide group, ν(CN), is particularly distinctive.

| Compound/Complex Type | ν(CN) Stretching Frequency (cm⁻¹) | Notes |

| Free CN⁻ (in ionic KCN) | 2080 | Reference for uncoordinated cyanide. |

| Na₂[Ni(CN)₄] | ~2122 | The ν(CN) frequency shifts to higher energy upon coordination to a metal. dergipark.org.trdergipark.org.tr |

| Cyano-bridged complexes | 2150 - 2187 | Further shifts are observed when the nitrogen end of the cyanide ligand coordinates to a second metal center, forming a bridge. dergipark.org.tr |

Table 3: Representative Infrared (IR) stretching frequencies for the cyanide ligand in various environments. dergipark.org.tr

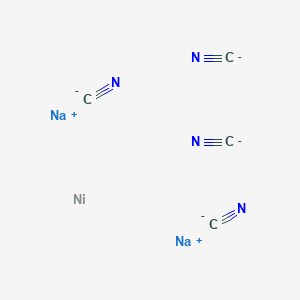

Structure

2D Structure

Properties

CAS No. |

14038-85-8 |

|---|---|

Molecular Formula |

C4N4Na2Ni-2 |

Molecular Weight |

208.74 g/mol |

IUPAC Name |

disodium;nickel;tetracyanide |

InChI |

InChI=1S/4CN.2Na.Ni/c4*1-2;;;/q4*-1;2*+1; |

InChI Key |

XQRUZCFXGRNTLO-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Ni] |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Ni] |

Related CAS |

48042-08-6 (Parent) |

Origin of Product |

United States |

Advanced Structural Characterization of Sodium Tetracyanonickelate Ii

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic positions within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the crystal structure, including the unit cell dimensions, space group symmetry, and intramolecular geometries, can be constructed.

Crystallographic studies on hydrated sodium tetracyanonickelate(II), specifically the trihydrate Na₂[Ni(CN)₄]·3H₂O, have determined that it crystallizes in the triclinic crystal system . wikipedia.org This system is characterized by the lowest symmetry, with unit cell axes of unequal length and angles that are not required to be 90°. The specific space group for this compound, which describes the symmetry elements of the unit cell, was also identified, providing a complete description of its crystallographic symmetry.

The unit cell is the fundamental repeating unit of a crystal structure. For sodium tetracyanonickelate(II) trihydrate, the dimensions of this repeating parallelepiped have been meticulously measured. The analysis also confirms the stoichiometric relationship within the crystal, revealing that there are four formula units (Z = 4) of Na₂[Ni(CN)₄]·3H₂O contained within each unit cell. wikipedia.org

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| a (Å) | 7.392 |

| b (Å) | 8.895 |

| c (Å) | 15.11 |

| α (°) | 89.12 |

| β (°) | 87.46 |

| γ (°) | 84.54 |

| Formula Units (Z) | 4 |

Data sourced from crystallographic studies of Na₂[Ni(CN)₄]·3H₂O. wikipedia.org

The tetracyanonickelate(II) anion, [Ni(CN)₄]²⁻, is the central structural component of this compound. X-ray diffraction analysis unequivocally demonstrates that the nickel(II) ion is coordinated by four cyanide ligands in a square planar geometry . wikipedia.orgnih.gov In this arrangement, the nickel ion lies at the center of a square, with the four cyanide groups positioned at the corners. The Ni²⁺ ion is often located on a crystallographic inversion center. nih.gov This coordination environment is a consequence of the d⁸ electron configuration of Ni(II) in the presence of the strong-field cyanide ligands, which favors a low-spin, diamagnetic state and dsp² hybridization.

Detailed analysis of the diffraction data allows for the precise measurement of interatomic distances within the [Ni(CN)₄]²⁻ anion. The coordination of the cyanide ligand to the nickel center occurs through the carbon atom. The measured bond lengths provide insight into the nature and strength of the covalent bonds within the complex anion.

| Bond | Distance (Å) |

|---|---|

| Ni-C | 1.87 |

| C-N | 1.16 |

Data represent typical bond lengths determined from crystallographic analysis. wikipedia.org

Supramolecular Architecture and Inter-Ionic Interactions

Beyond the structure of the individual ions, X-ray diffraction reveals how these ions are arranged relative to one another in the crystal lattice. This supramolecular architecture is governed by a network of inter-ionic forces, including electrostatic interactions and, in hydrated forms, hydrogen bonding.

Role of Hydration in Crystal Packing and Network Formation (e.g., Na₂[Ni(CN)₄]·3H₂O)

In analogous hydrated tetracyanonickelate (B1213329) structures, water molecules exhibit a dual role, acting as both hydrogen-bond donors and acceptors. This functionality allows them to form crucial links between the ionic components of the crystal: the sodium cations (Na⁺) and the tetracyanonickelate(II) anions ([Ni(CN)₄]²⁻).

As Hydrogen-Bond Donors: The hydrogen atoms of the water molecules form hydrogen bonds with the nitrogen atoms of the cyanide ligands belonging to adjacent [Ni(CN)₄]²⁻ anions. These interactions, often depicted as O—H···N(c) (where 'c' denotes cyanide), effectively connect the complex anions into larger supramolecular assemblies. nih.gov

As Hydrogen-Bond Acceptors: The oxygen atom of a water molecule can accept hydrogen bonds from other donor groups. In more complex salts containing ligands with N-H groups, for instance, water molecules serve as the primary acceptors for N—H···O(w) (where 'w' denotes water) hydrogen bonds. nih.gov

This intricate web of hydrogen bonds, mediated by the water molecules, cross-links the ionic constituents, creating a stable, three-dimensional framework. nih.gov The specific geometry and strength of these bonds dictate the precise arrangement of ions and the resulting physical properties of the crystal.

Table 1: Key Hydrogen Bonding Interactions in Hydrated Cyanonickelate Crystals

| Donor | Acceptor | Type of Interaction | Role in Crystal Structure |

|---|---|---|---|

| Water (O-H) | Cyanide (N atom) | O—H···N | Links complex anions into layers or chains. |

Analysis of Axial Stacking Arrangements of Eclipsed Ligands

A characteristic structural feature of salts containing square-planar [Ni(CN)₄]²⁻ anions is their tendency to stack in a columnar fashion within the crystal lattice. This axial stacking places the planar anions one on top of another, parallel to each other, creating columns that run through the crystal.

In related structures, such as CuNi(CN)₄, this stacking follows a defined repeating pattern, for example, an ABAB sequence, where each layer is offset relative to the one below it. reading.ac.uk This arrangement results in a specific interlayer separation, which for CuNi(CN)₄ is approximately 3.09 Å. reading.ac.uk The nature of this stacking—specifically whether the ligands are eclipsed (directly on top of each other) or staggered—and the precise interplanar distance are critical parameters. These parameters are influenced by a delicate balance of forces, including van der Waals interactions and electrostatic repulsion between the negatively charged anions. The arrangement directly impacts the electronic properties of the material.

Charge and Spin Density Studies

To move beyond simple atomic positions and understand the nuances of chemical bonding, specialized techniques are required to map the distribution of electrons (charge density) and unpaired electron spins (spin density).

Multipole Refinement Against Single-Crystal X-ray Diffraction Data

Standard X-ray crystallography often relies on the Independent Atom Model (IAM), which assumes that the electron density of an atom is spherical. This simplification fails to capture the distortions caused by chemical bonding. To achieve a more accurate and chemically meaningful picture, high-resolution single-crystal X-ray diffraction data can be analyzed using the Hansen-Coppens multipole model .

This model describes the aspherical nature of an atom's electron density by adding a series of multipolar functions (dipoles, quadrupoles, octupoles, etc.) to the spherical core and valence densities. The refinement process involves fitting the populations of these multipoles against the experimentally measured diffraction data.

The key outcomes of a multipole refinement include:

Deformation Density Maps: These maps visualize the redistribution of electron density due to chemical bond formation. They clearly show the accumulation of electron density in bonding regions and around lone pairs, providing direct visual evidence of covalent character.

Topological Analysis: Using the principles of the Quantum Theory of Atoms in Molecules (QTAIM), the refined electron density can be analyzed to locate critical points. This analysis provides quantitative data on the nature of chemical interactions, such as the amount of covalent vs. ionic character in the Ni-C and C-N bonds.

Net Atomic Charges: The model allows for the calculation of net charges on each atom, offering insight into the charge distribution across the [Ni(CN)₄]²⁻ anion and its interaction with the Na⁺ cations.

Polarized Neutron Diffraction for Spin Density Investigation

While X-rays interact with electrons, neutrons interact with atomic nuclei and, crucially, with the magnetic moments of unpaired electrons. Polarized Neutron Diffraction (PND) is a powerful technique for creating a detailed map of the magnetization density (or spin density) within a crystal. researchgate.net In a PND experiment, a beam of neutrons with their spins aligned in a specific direction (polarized) is scattered by the crystal, and the change in polarization is analyzed. researchgate.net

The tetracyanonickelate(II) ion, with a d⁸ electron configuration in a square-planar geometry, is diamagnetic, meaning it has no unpaired electrons in its ground state. adichemistry.comdoubtnut.com Consequently, it possesses no permanent magnetic moment and no ground-state spin density to measure.

However, PND can still provide valuable information. By placing the crystal in a strong external magnetic field, a small magnetic moment can be induced throughout the molecule. PND can then be used to precisely measure the spatial distribution of this weak, field-induced magnetization. This distribution reveals how the valence electrons respond to the magnetic field and provides sensitive information about the covalency of the metal-ligand bonds. Delocalization of the induced spin density onto the cyanide ligands would provide a quantitative measure of the covalent character of the Ni-C bonds.

Spectroscopic Investigation of Electronic and Vibrational Properties

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in characterizing the bonds within the [Ni(CN)₄]²⁻ anion. The frequencies of the cyanide (CN) stretching and nickel-carbon-nitrogen (NiCN) bending modes are particularly sensitive to the coordination environment.

The infrared spectrum of solid sodium nickel cyanide is characterized by distinct absorption bands corresponding to the vibrational modes of the [Ni(CN)₄]²⁻ anion. The most prominent feature is the strong and sharp peak in the 2200–2000 cm⁻¹ region, which is assigned to the cyanide stretching vibration, ν(CN) dergipark.org.tr. For the isolated [Ni(CN)₄]²⁻ group in solid Na₂[Ni(CN)₄], the Eᵤ symmetry mode for the ν(CN) stretch is observed around 2136 cm⁻¹ researchgate.net.

Lower frequency regions of the IR spectrum reveal vibrations involving the nickel atom and the bending of the cyanide ligand. The δ(Ni-CN) bending mode, also of Eᵤ symmetry, appears as a medium to strong band at approximately 433 cm⁻¹ researchgate.net. Other framework vibrations, such as the ν(Ni-C) stretching and π(Ni-CN) modes, are also present at lower wavenumbers researchgate.net.

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) |

|---|---|---|

| ν(CN) | Eᵤ | ~2136 |

| δ(Ni-CN) | Eᵤ | ~433 |

Raman spectroscopy provides complementary information to IR spectroscopy, as different selection rules apply. For a molecule with D₄ₕ symmetry like the [Ni(CN)₄]²⁻ ion, certain vibrational modes are Raman-active but IR-inactive. The Raman spectrum is particularly useful for identifying the totally symmetric stretching mode (A₁g) and other symmetric modes (B₁g, B₂g).

In the case of the tetracyanonickelate(II) anion, the key Raman-active modes include the ν(CN) stretches and ν(Ni-C) stretches. The intense, polarized band corresponding to the totally symmetric ν(CN) stretch (A₁g mode) is a characteristic feature. Another important Raman band is the ν(CN) stretch of B₁g symmetry.

| Vibrational Mode | Symmetry | Approximate Frequency (cm⁻¹) |

|---|---|---|

| ν(CN) | A₁g | ~2150 |

| ν(CN) | B₁g | ~2143 |

| ν(Ni-C) | A₁g | ~450-500 |

Note: Exact frequencies can vary depending on the crystal structure and cation.

Infrared spectroscopy is a highly effective method for distinguishing between terminal and bridging cyanide ligands in coordination complexes. The frequency of the ν(CN) stretching vibration is sensitive to the coordination mode of the cyanide group.

Terminal Cyanide Ligands: In complexes where the cyanide ligand is bonded to a single metal atom (M-C≡N), such as in the [Ni(CN)₄]²⁻ anion, the ν(CN) stretching frequency typically appears in the range of 2000–2140 cm⁻¹. The free cyanide ion (CN⁻) has a ν(CN) frequency of about 2080 cm⁻¹ dergipark.org.tr.

Bridging Cyanide Ligands: When a cyanide ligand bridges two metal centers (M-C≡N-M'), the ν(CN) stretching frequency generally shifts to a higher wavenumber (a blueshift). This shift is attributed to factors including kinematic coupling and the constraint of the ligand between two metal ions researchgate.net. The ν(CN) for bridging cyanides is typically observed in the range of 2130–2200 cm⁻¹ dergipark.org.trresearchgate.net. For example, in cyano-bridged heterometallic complexes containing Ni-CN-M units, ν(CN) bands have been observed at frequencies such as 2160 cm⁻¹ and 2170 cm⁻¹ dergipark.org.trresearchgate.net.

This frequency shift provides a clear diagnostic tool to determine the coordination mode of cyanide ligands within a given compound.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, primarily in the ultraviolet (UV) and visible regions, probes the electronic transitions within the [Ni(CN)₄]²⁻ complex. These transitions involve the d-orbitals of the nickel(II) ion, which are split in energy by the ligand field of the four cyanide ions.

The nickel(II) ion in a square-planar environment with strong-field ligands like cyanide has a d⁸ electronic configuration. The d-orbitals split into four distinct energy levels. The resulting electronic ground state is ¹A₁g. The electronic spectrum of an aqueous solution of this compound shows several absorption bands in the UV region. Peaks have been reported at approximately 267 nm, 285 nm, and 310 nm actachemscand.org. Another study reports a maximum absorption at 308 nm for the yellow [Ni(CN)₄]²⁻ complex researchgate.net.

These absorptions are primarily assigned to spin-allowed d-d transitions, although metal-to-ligand charge transfer (MLCT) bands also occur at higher energies. The principal d-d transitions for a square-planar d⁸ complex are:

¹A₁g → ¹A₂g

¹A₁g → ¹B₁g

¹A₁g → ¹E₉

The ¹A₁g → ¹A₂g transition is often considered the lowest energy d-d transition. The presence of these transitions, which absorb light in the violet/blue region of the spectrum, is responsible for the characteristic yellow color of tetracyanonickelate(II) solutions stackexchange.comechemi.com.

| Reported λₘₐₓ (nm) | Assignment Type |

|---|---|

| ~267 | d-d / MLCT |

| ~285 | d-d / MLCT |

| ~308-310 | d-d Transition |

In the solid state, the spectral properties of this compound can be influenced by the arrangement of the [Ni(CN)₄]²⁻ ions in the crystal lattice. Polarized specular reflectance spectroscopy is a technique used to study these solid-state effects in single crystals. By measuring the reflectance of polarized light from different crystal faces, it is possible to determine the orientation of transition dipoles and observe phenomena not present in solution spectra figshare.comacs.orgacs.org.

For crystals of Na₂[Ni(CN)₄]·3H₂O and other tetracyanonickelates, this technique has been used to investigate intermolecular interactions. When the planar [Ni(CN)₄]²⁻ ions are stacked in the crystal, interactions between the d-orbitals of adjacent nickel atoms can occur. These interactions can lead to shifts in the energy of electronic transitions compared to the isolated ion in solution. The polarized spectra allow for the selective excitation of transitions along different crystallographic axes, providing detailed information on the electronic structure of the solid figshare.comacs.org.

Temperature-Dependent Spectroscopic Behavior

The study of the spectroscopic properties of this compound, Na₂[Ni(CN)₄], as a function of temperature provides valuable insights into the electronic structure and vibrational dynamics of the tetracyanonickelate(II) anion, [Ni(CN)₄]²⁻. Variations in temperature can influence the population of vibrational and electronic states, as well as the intermolecular interactions within the crystal lattice, leading to observable changes in the positions, intensities, and lineshapes of spectral bands.

Vibrational Spectra

The temperature dependence of the vibrational modes of Na₂[Ni(CN)₄], observed through infrared (IR) and Raman spectroscopy, can reveal information about changes in bond strengths and molecular geometry. As the temperature decreases, a sharpening of the vibrational bands is typically expected due to the reduction in thermal motion and collisional broadening. Furthermore, shifts in the vibrational frequencies can occur as a result of lattice contraction and changes in the intermolecular forces.

Without specific data from experimental studies, a representative data table cannot be generated.

Electronic Spectra

In electronic spectroscopy, the effect of temperature is most notably observed in the broadening of absorption bands. This phenomenon, known as thermal broadening, arises from the increased population of higher vibrational levels in the ground electronic state as the temperature rises. Transitions from these higher vibrational levels result in a wider range of absorbed energies, leading to broader spectral features. Conversely, at low temperatures, the majority of molecules occupy the lowest vibrational level, resulting in sharper, better-resolved electronic transitions.

Theoretical and Computational Chemistry of the Tetracyanonickelate Ii Anion

Electronic Structure Calculations

The calculation of the electronic structure of [Ni(CN)₄]²⁻ has a rich history, with various theoretical models providing progressively deeper insights. The ordering of the d-d excited states and the precise electronic configuration have been subjects of debate, spurring the application of increasingly sophisticated computational techniques. nsf.govacs.org

Ligand Field Theory (LFT) and Molecular Orbital (MO) theory have been instrumental in providing a qualitative and quantitative framework for understanding the bonding in [Ni(CN)₄]²⁻. Early self-consistent field-linear combination of atomic-molecular orbital (SCF-LCAO-MO) calculations were pivotal in describing the electronic structure. nsf.gov A ground state ab initio SCF-LCAO-MO calculation performed in 1971 was significant for its inclusion of π-backbonding between the nickel d-orbitals and the cyanide ligands. nsf.gov These foundational MO models describe the bonding as a combination of σ-donation from the cyanide ligands to the metal and π-back-donation from the metal d-orbitals to the π* orbitals of the cyanide ligands. researchgate.net Such calculations established an initial d-orbital energy order of dxy < dxz, yz < z² < x²-y². nsf.gov

Historical Computational Approaches to [Ni(CN)₄]²⁻

| Theoretical Method | Key Findings/Predictions | Reference |

|---|---|---|

| Ligand Field Theory (LFT) | Provides a fundamental model for d-orbital splitting in a square planar environment. | nsf.govacs.org |

| Crystal Field Theory | Offers an electrostatic model for the splitting of d-orbital energies. | nsf.gov |

| SCF-LCAO-MO | Early quantitative approach; established d-orbital ordering and highlighted the role of π-backbonding. | nsf.gov |

To resolve ambiguities from earlier models, highly accurate ab initio and density functional theory (DFT) methods have been applied. nih.govresearchgate.net Techniques such as N-electron valence state perturbation theory (NEVPT2) based on complete active space self-consistent field (CASSCF) wavefunctions, equation-of-motion coupled-cluster (EOM-CCSD), and time-dependent density functional theory (TD-DFT) have provided a more definitive picture of the electronic structure and excited states. nsf.govacs.orgfigshare.com These advanced methods have led to a revised and now widely accepted ordering of the frontier d- and p-orbitals. nsf.govnih.govresearchgate.net Furthermore, TD-DFT calculations have been instrumental in reassigning bands within the electronic absorption spectrum, offering a more accurate correlation between theoretical predictions and experimental observations. researchgate.net

Semiempirical methods, such as ZINDO (Zerner's Intermediate Neglect of Differential Overlap), have also been employed to study the [Ni(CN)₄]²⁻ ion. nsf.govacs.org ZINDO calculations have been performed to determine the ground-state energies of all 41 valence-orbital-based molecular orbitals and to analyze the components of electronic transitions. researchgate.netacs.org The ground-state energies calculated using ZINDO show favorable agreement with those obtained from more rigorous ab initio techniques. researchgate.netacs.org These methods have proven particularly useful for modeling the electronic spectra of the complex in the solid state, successfully reproducing spectral shifts that occur upon crystallization. researchgate.net

Analysis of d-Orbital Ordering and π-Backbonding Effects

A central focus of the computational study of [Ni(CN)₄]²⁻ has been the precise ordering of the metal d-orbitals and the role of π-backbonding. Modern, high-level calculations have established the d-orbital energy ordering as: dxy < dxz, yz < z² < x²-y². nsf.govnih.govresearchgate.netresearchgate.net

This ordering is rationalized by a molecular orbital model that emphasizes the significance of strong π-backbonding. acs.orgfigshare.com The cyanide ligand is a π-acceptor, meaning it can accept electron density from the metal's d-orbitals into its empty π* orbitals. researchgate.netresearchgate.net This interaction is most effective for the in-plane dxy orbital, which has the correct symmetry to overlap with the π* orbitals of the four cyanide ligands. This strong π-backbonding significantly stabilizes the dxy orbital, lowering its energy relative to the out-of-plane dxz and dyz orbitals. nsf.govacs.orgresearchgate.net Ab initio calculations featuring electron-density difference maps visually confirm this phenomenon, showing clear evidence of σ-donation from the cyanide orbitals and distinct π-back-donation from the metal's dxy orbital. researchgate.net

Calculated d-Orbital Ordering for [Ni(CN)₄]²⁻

| Orbital | Relative Energy | Primary Bonding Interaction | Reference |

|---|---|---|---|

| d(x²-y²) | Highest | σ-antibonding | nsf.govresearchgate.net |

| d(z²) | Intermediate | Weakly σ-antibonding/non-bonding | nsf.govresearchgate.net |

| d(xz), d(yz) | Lower | π-bonding (out-of-plane) | nsf.govresearchgate.net |

| d(xy) | Lowest | π-bonding (in-plane, strong back-bonding) | nsf.govresearchgate.net |

Computational Spectroscopy and Property Prediction (e.g., Theoretical FT-IR spectra)

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of [Ni(CN)₄]²⁻. Calculations have been crucial in assigning the d-d transitions observed in the electronic absorption spectrum, correlating specific orbital-to-orbital excitations with measured absorption bands. nsf.govresearchgate.net

In the realm of vibrational spectroscopy, theoretical calculations are used to understand the infrared spectra of materials containing the tetracyanonickelate(II) anion. For instance, in studies of heterometallic coordination polymers incorporating [Ni(CN)₄]²⁻ units, DFT calculations are performed alongside experimental FT-IR spectroscopy. nih.gov These theoretical spectra help to confirm the formation of cyanide bridges and to assign specific vibrational modes. nih.gov

When comparing theoretical and experimental FT-IR spectra, it is important to note that the calculations are often performed on an isolated, gas-phase molecule, whereas experimental data is typically collected on a solid, crystalline sample. dergipark.org.tr This difference can lead to variations between the predicted and observed spectra. Nevertheless, theoretical calculations provide an indispensable basis for assigning the fundamental vibrational modes of the [Ni(CN)₄]²⁻ ion, such as the characteristic ν(C≡N) and ν(Ni–C) stretching frequencies. dergipark.org.tr

Coordination Chemistry and Derivatives of Tetracyanonickelate Ii

Formation of Polymeric Cyanido-Bridged Nickel(II) Complexes

The self-assembly of [Ni(CN)₄]²⁻ with cationic nickel(II) complexes, often containing chelating ligands, leads to the formation of polymeric structures. The cyanide ligands can bridge between nickel centers, creating extended arrays with varying dimensionalities. The final structure is influenced by factors such as the coordination geometry of the cationic nickel complex, steric hindrance from the ancillary ligands, and reaction conditions.

One-dimensional (1D) chains are a common motif in the coordination chemistry of tetracyanonickelate(II). These structures typically form when a cationic nickel(II) complex with two available coordination sites in a trans or cis arrangement reacts with [Ni(CN)₄]²⁻.

A classic example is the compound catena-poly[[bis(ethylenediamine)nickel(II)]-μ-(dicyano-C:N)-[dicyanonickelate(II)]], {Ni(en)₂[Ni(CN)₄]}n . This 1D coordination polymer can be synthesized by the reaction of a salt of [Ni(en)₂]²⁺ with K₂[Ni(CN)₄]. researchgate.netresearchgate.net The structure consists of alternating [Ni(en)₂]²⁺ and [Ni(CN)₄]²⁻ units. In this arrangement, the paramagnetic [Ni(en)₂]²⁺ cations, which have an octahedral geometry, are bridged by the diamagnetic, square-planar [Ni(CN)₄]²⁻ anions through two of their cyanide groups in a trans fashion. researchgate.netresearchgate.net This results in an infinite zigzag chain structure. researchgate.net

The synthesis is often carried out via slow diffusion of aqueous solutions of the reactants in an H-shaped tube or a U-tube to promote the growth of single crystals. researchgate.netresearchgate.net Characterization using single-crystal X-ray diffraction reveals the precise atomic arrangement and bonding within the chain. For instance, one reported crystal structure of {Ni(en)₂[Ni(CN)₄]}n is monoclinic, belonging to the P2₁/c space group. researchgate.netresearchgate.net The use of different ancillary ligands on the cationic nickel center allows for the synthesis of various 1D chains, including helical structures when ligands enforcing a cis-coordination are used. researchgate.netmdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P2₁/c | researchgate.netresearchgate.net |

| a (Å) | 7.0917(4) | researchgate.netresearchgate.net |

| b (Å) | 10.6629(5) | researchgate.netresearchgate.net |

| c (Å) | 9.4975(5) | researchgate.netresearchgate.net |

| β (°) | 108.193 | researchgate.netresearchgate.net |

| Volume (ų) | 682.27(6) | researchgate.netresearchgate.net |

By selecting appropriate building blocks, it is possible to extend the dimensionality from 1D chains to two-dimensional (2D) layers. This is often achieved by using metal complexes that can connect to more than two [Ni(CN)₄]²⁻ units. For example, reacting [Ni(cyclam)]³⁺ with [Fe(CN)₆]²⁻ can produce a 2D honeycomb-like layered structure. researchgate.net While this specific example involves hexacyanoferrate, similar principles apply to tetracyanonickelate (B1213329). The synthesis of 2D layered double metal cyanide catalysts using tetracyanonickelate in place of hexacyanocobaltate has also been reported. mdpi.com These structures form when the square-planar [Ni(CN)₄]²⁻ anions link cationic metal complexes in a sheet-like arrangement. The resulting layers can have interesting properties, including magnetism and catalytic activity. researchgate.netmdpi.com

The construction of three-dimensional (3D) coordination polymers requires building blocks that can propagate the network in all three directions. While the square-planar geometry of [Ni(CN)₄]²⁻ might seem to favor 1D or 2D structures, 3D frameworks can be assembled through clever design. This can involve using additional linker molecules or employing hydrogen-bonding interactions between lower-dimensional structures to build up a 3D network. snu.ac.krnih.gov For example, 1D coordination polymers can be linked together through hydrogen bonds between ligands on adjacent chains, creating a supramolecular 3D architecture. snu.ac.kr This approach highlights how non-covalent interactions can be harnessed to increase the dimensionality of the final structure.

Heterometallic Cyanide Frameworks as Building Blocks

The [Ni(CN)₄]²⁻ anion is an excellent component for constructing heterometallic frameworks. By reacting it with other metal ions (M), a wide range of bimetallic and polymetallic structures can be synthesized. The properties of these materials, particularly their magnetic behavior, can be tuned by changing the identity of the second metal.

A variety of bimetallic complexes have been prepared by combining [Ni(CN)₄]²⁻ with other divalent metal ions such as iron(II), cobalt(II), zinc(II), and cadmium(II). nih.gov The synthesis typically involves the reaction of K₂[Ni(CN)₄] with a salt of the desired M(II) ion, often in the presence of a capping ligand to control the structure. For instance, reactions between [M(L)]²⁺ (where L is a ligand like ethylenediamine) and cyano-metallate anions can give rise to cyano-bridged bimetallic complexes. researchgate.net The resulting structures can range from discrete molecules to extended polymeric frameworks, depending on the stoichiometry and the nature of the ligands used. These materials are of interest for their potential applications in areas such as magnetism and catalysis.

| M(II) Ion | Example Compound Type | Structural Features | Reference |

|---|---|---|---|

| Fe | Cyanide-bridged polymers | Often exhibit interesting magnetic coupling between Fe(II) and Ni(II) centers. | rsc.org |

| Co | Bimetallic thiocyanato-bridged complexes (related systems) | Can form 1D chains with alternating metal centers. | sciencepublishinggroup.com |

| Zn | 2D Coordination Polymer | Can form mixed-metal polymers with bridging cyanide and other ligands. | rsc.org |

| Cd | Cyanide-bridged polymers | The d¹⁰ Cd(II) ion is diamagnetic and acts as a structural linker. | researchgate.net |

Beyond extended frameworks, [Ni(CN)₄]²⁻ can be incorporated into discrete, high-nuclearity clusters and cages. These molecular architectures are of significant interest as potential single-molecule magnets. The assembly of these complex structures is often directed by using bulky "capping" ligands that occupy some of the coordination sites on the metal ions, preventing the formation of an extended solid and favoring the creation of a closed, cage-like molecule.

A notable example is the fourteen-metal cluster with the formula [(Me₃tacn)₈Cr₈Ni₆(CN)₂₄]¹²⁺ . berkeley.eduacs.orgscispace.com This cluster is synthesized using a blocking ligand on only one of the mononuclear reactants. berkeley.eduacs.org Its structure consists of a cube of eight chromium(III) ions, each capped with a Me₃tacn ligand. These chromium ions are connected via cyanide bridges to six square-planar nickel(II) ions located on the faces of the cube. berkeley.eduacs.org The assembly in boiling aqueous solution involves a linkage isomerization where the cyanide ligands reorient to bind with the softer Ni(II) center through the carbon atom. berkeley.eduacs.org This results in the Ni(II) ions being diamagnetic (low-spin d⁸). Magnetic studies show that at low temperatures, weak antiferromagnetic coupling occurs between the Cr(III) ions through the orbitals of the [Ni(CN)₄]²⁻-like units. berkeley.eduacs.org This cluster defines a rigid cage with an internal cavity of approximately 284 ų. berkeley.eduacs.org

Inclusion Compounds and Clathrates of Tetracyanonickelate(II)

The square planar geometry and the nature of the cyanide ligands in the tetracyanonickelate(II) anion, [Ni(CN)₄]²⁻, allow it to be a fundamental building block in the construction of more complex supramolecular structures. These structures can act as host lattices, capable of trapping other molecules within their cavities, forming inclusion compounds or clathrates.

Hofmann-Type Clathrates: Encapsulation of Organic Molecules

Hofmann-type clathrates are a well-known class of inclusion compounds based on a two-dimensional coordination polymer host lattice. The prototype for these compounds was discovered by K. A. Hofmann in 1897. taylorfrancis.com The general formula for these clathrates is M(NH₃)₂Ni(CN)₄·2G, where M is a divalent metal ion (like Ni, Fe, Co, or Cd) and G is an aromatic guest molecule. taylorfrancis.commdpi.com

The structure of the host lattice consists of two distinct nickel(II) centers. taylorfrancis.comwikipedia.org One is the square-planar tetracyanonickelate(II), [Ni(CN)₄]²⁻, anion. The second is an octahedral cationic center, such as [Ni(NH₃)₂]²⁺. The cyanide ligands act as bridges, linking the nitrogen atoms to the octahedral metal centers and the carbon atoms to the square-planar nickel centers. wikipedia.org This arrangement forms extended, sheet-like polymeric networks. The ammonia (B1221849) ligands, coordinated to the octahedral metal centers, protrude above and below these sheets, creating cavities. taylorfrancis.com These voids are of suitable size and shape to encapsulate small organic guest molecules (G), such as benzene (B151609), aniline, pyridine, pyrrole, or thiophene. mdpi.com

The stability and formation of these clathrates depend on the host-guest interactions within the cavities. Many variations of the parent Hofmann clathrate have been synthesized by substituting the octahedral metal (M), replacing the ammonia with other ligands like diamines, or changing the encapsulated aromatic guest molecule. wikipedia.org

| Component | Example Species | Role in Structure |

|---|---|---|

| Square-Planar Anion | [Ni(CN)₄]²⁻, [Pd(CN)₄]²⁻ | Forms the flat plane of the polymeric sheet. |

| Octahedral Cation | [Ni(NH₃)₂]²⁺, [Fe(NH₃)₂]²⁺, [Cd(NH₃)₂]²⁺ | Links the sheets via cyanide bridges; ammine ligands form the cavities. |

| Guest Molecule (G) | Benzene (C₆H₆), Aniline (C₆H₅NH₂), Pyridine (C₅H₅N), Pyrrole (C₄H₅N) | Encapsulated within the cavities of the host lattice. |

Ligand Exchange and Intercalation Chemistry

The chemistry of tetracyanonickelate(II) complexes is characterized by kinetically labile ligand exchange. libretexts.org The exchange of cyanide ligands in the [Ni(CN)₄]²⁻ complex can occur rapidly, on the timescale of milliseconds. libretexts.org This lability extends to the more complex structures it forms.

Intercalation is a process where guest molecules or ions are inserted into the galleries between the layers of a host material. libretexts.org The layered structure of Hofmann-type clathrates, with well-defined voids between the polymeric sheets, makes them suitable for such chemistry. mdpi.comwikipedia.org In this context, intercalation can be viewed as the reversible exchange of guest molecules within the host lattice. For instance, benzene molecules trapped in a Hofmann clathrate can be replaced by other suitable aromatic molecules, such as xylenes. wikipedia.org This process is driven by factors like the relative stability of the new host-guest system and the concentration of the potential guest molecules. This property has attracted interest for applications in chemical separations.

Redox Chemistry of the Tetracyanonickelate(II) Anion

The tetracyanonickelate(II) anion can undergo both oxidation and reduction reactions, accessing nickel oxidation states from Ni(0) to Ni(III). These transformations are typically studied using electrochemical methods.

Electrochemical Oxidation to Tetracyanonickelate(III) ([Ni(CN)₄]⁻) and Subsequent Reactions

The [Ni(CN)₄]²⁻ anion can be oxidized electrochemically to the corresponding tetracyanonickelate(III) species, [Ni(CN)₄]⁻. wikipedia.org This one-electron oxidation process changes the oxidation state of the central nickel atom from +2 to +3. The tetracyanonickelate(III) anion is, however, unstable in solution. The highly oxidizing Ni(III) center can react with the coordinated cyanide ligand, oxidizing it to cyanate (B1221674) (OCN⁻). wikipedia.org Alternatively, the [Ni(CN)₄]⁻ complex can react with excess cyanide ions in solution to expand its coordination sphere, forming the more stable hexacyanonickelate(III) complex, [Ni(CN)₆]³⁻. wikipedia.org

Reduction to Lower Oxidation State Nickel Cyanides (e.g., [Ni₂(CN)₆]⁴⁻, [Ni(CN)₄]⁴⁻)

Reduction of the tetracyanonickelate(II) anion leads to the formation of nickel cyanide complexes with nickel in lower oxidation states, such as +1 or 0. These reactions typically require very strong reducing agents.

Formation of Ni(I) complex : In the presence of a strong reducing agent like Yb²⁺ or by using potassium metal in anhydrous ammonia, [Ni(CN)₄]²⁻ can be reduced to a Ni(I) species. wikipedia.orgwikipedia.org This reduction often results in the formation of a dinuclear complex, [Ni₂(CN)₆]⁴⁻, which features a direct nickel-nickel bond. wikipedia.orgwikipedia.org

Formation of Ni(0) complex : Further reduction under strongly reducing conditions, such as with potassium metal in anhydrous ammonia, can lead to the formation of the tetraanionic, tetrahedral Ni(0) complex, [Ni(CN)₄]⁴⁻. wikipedia.org In this species, the central nickel atom has an oxidation state of zero.

| Complex Anion | Nickel Oxidation State | Formation Conditions |

|---|---|---|

| [Ni₂(CN)₆]⁴⁻ | +1 | Reduction with strong reducing agents (e.g., Yb²⁺, K in NH₃). wikipedia.orgwikipedia.org |

| [Ni(CN)₄]⁴⁻ | 0 | Strong reduction with potassium in anhydrous ammonia. wikipedia.org |

Polarographic Investigations of Nickel Cyanide Complexes

Polarography is a type of voltammetry where the electrochemical cell uses a dropping mercury electrode (DME) as the working electrode. ijirset.com This analytical technique is used to study the redox behavior of chemical species in solution by measuring the current as a function of the applied potential. ijirset.com The polarography of nickel cyanide complexes has been a subject of scientific investigation. acs.org Such studies allow for the determination of the stability and composition of the complexes in solution and provide information about the potentials at which the central nickel ion undergoes oxidation or reduction. By analyzing the resulting polarograms (plots of current vs. potential), researchers can elucidate the mechanisms of the electrochemical reactions involving species like [Ni(CN)₄]²⁻.

Advanced Applications and Emerging Research Directions

Role in Catalysis

The unique electronic structure and chemical properties of nickel-cyanide complexes position them as subjects of interest in various catalytic applications. Research has explored their role, either directly or as precursors to catalytically active materials, in several key chemical transformations.

Due to the significant environmental toxicity of cyanide, often present in industrial effluents from processes like gold mining, effective methods for its detoxification are crucial gjesm.netkab.ac.ugresearchgate.net. Research has focused on the catalytic oxidation of cyanide ions into less harmful substances like cyanate (B1221674). Nickel ferrites (NiFe₂O₄), which can be synthesized using nickel salts as precursors, have shown significant promise in this area gjesm.netkab.ac.ugresearchgate.net.

When combined with activated carbon, nickel ferrite (B1171679) composites act as effective catalysts for the oxidation of cyanide ions in the presence of air gjesm.netkab.ac.ug. The nickel ferrite is believed to act as a reversible oxygen carrier, facilitating the oxidation of cyanide to cyanate, while the activated carbon can adsorb molecular oxygen and contribute to the formation of oxidizing species like hydrogen peroxide gjesm.netresearchgate.net. Studies have shown that the preparation method and conditions, such as the Ni/Fe molar ratio and calcination temperature, significantly impact the catalyst's efficiency. Efficiencies reaching up to 96.3% for cyanide ion oxidation have been reported, highlighting the potential of these materials for detoxifying cyanurate solutions from metallurgical processes gjesm.netresearchgate.net.

| Catalyst System | Preparation Pathway | Optimal Ni/Fe Ratio | Calcination Conditions | Cyanide Oxidation Efficiency | Source |

| Nickel Ferrite | Hydro-chemical | 1/2 | 900°C for 4h | 96.3% | gjesm.netresearchgate.net |

| Nickel Ferrite | Co-precipitation | 1/2 | 600°C for 4h | Not specified | gjesm.net |

| NiFe₂O₄/TiO₂-SiO₂ | Not specified | 2 (Fe/Ni) | 600°C | Promising results | gjesm.net |

This table summarizes findings on the catalytic oxidation of cyanide using nickel ferrite-based materials.

The development of efficient catalysts for water oxidation is a critical step toward producing solar fuels. Several nickel(II) complexes have been investigated as molecular catalysts for this reaction. For instance, nickel(II) hydrophilic porphyrins have been shown to catalyze photocatalytic water oxidation in neutral to acidic aqueous solutions nih.gov. The catalytic activity is influenced by the electronic properties of the porphyrin ligand, with electron-poorer Ni-porphyrins exhibiting higher turnover frequencies nih.gov. Other mononuclear N4-coordinated Ni complexes have also demonstrated the ability to accelerate water oxidation under neutral conditions with low overpotential rsc.org. The mechanism is thought to involve the generation of high-valent Ni(IV) species through proton-coupled electron transfer processes rsc.org. However, in some cases, the molecular complex may act as a precatalyst, decomposing to form nickel oxide nanoparticles which are the true catalytic species rsc.orgresearchgate.net.

In the field of organic synthesis, the selective hydroxylation of inert C-H bonds in alkanes is a significant challenge. Nickel(II) complexes have emerged as promising catalysts for this transformation. Using oxidants like m-chloroperbenzoic acid (m-CPBA), Ni(II) complexes supported by various ligands, including diphenolate and tripodal tetradentate ligands, have been shown to efficiently catalyze the hydroxylation of a range of alkanes shokubai.orgoup.comoup.comrsc.orgrsc.org. Mechanistic studies suggest the involvement of a reactive nickel-oxyl radical intermediate, which performs the hydrogen atom abstraction from the alkane shokubai.org. The design of the supporting ligand is crucial, as it affects both the reactivity and the selectivity of the catalyst oup.comrsc.orgrsc.org.

Materials Science for Energy Storage

Prussian blue and its analogues (PBAs) are a class of metal-organic frameworks that have garnered significant attention as electrode materials for rechargeable batteries, particularly for sodium-ion batteries (SIBs) acs.orgrsc.orgnih.govresearchgate.net. Their appeal lies in their open 3D framework structure, which allows for the rapid insertion and extraction of alkali ions like Na⁺ acs.orgrsc.orgresearchgate.netresearchgate.net.

Among these, sodium nickel ferrocyanide (NaNi[Fe(CN)₆]) is a particularly promising cathode material researchgate.net. It offers a robust and dimensionally stable lattice that experiences negligible volume change, or "zero-strain," during the insertion and extraction of sodium ions researchgate.net. This structural stability is a key factor in achieving excellent cycling performance and a long lifespan, as it prevents the capacity decay that often results from structural deformation in other materials researchgate.netresearchgate.net. Research on sodium nickel ferrocyanide cathodes has demonstrated ultra-long lifespans of up to 13,000 cycles with a very low fading rate of 0.0027% per cycle researchgate.net. The electrochemical performance is attributed to the reversible Na-ion intercalation/deintercalation, with the Fe atoms acting as the redox center for charge compensation researchgate.net. These properties, combined with the low cost and simple synthesis of PBAs, make sodium nickel ferrocyanide a strong candidate for large-scale energy storage applications rsc.orgnih.gov.

| Cathode Material | Formula Example | Key Advantages | Reported Performance | Source |

| Sodium Nickel Ferrocyanide | Na₁.₃₄Ni[Fe(CN)₆]₀.₉₂ | Zero-strain, structural stability, fast kinetics | High energy density (180.94 Wh·g⁻¹), ultra-long lifespan (13,000 cycles) | researchgate.net |

| General Prussian Blue Analogues | AₓM[Fe(CN)₆]ᵧ | Open framework, high theoretical capacity, low cost | High Na storage capacity (e.g., 146 mAh g⁻¹) | rsc.orgresearchgate.netnih.gov |

| Vanadium-incorporated Ferrocyanide | VFPB1 | High voltage platform, enhanced stability | Stable capacity (~70 mAh g⁻¹), 82.5% retention after 100 cycles | nih.gov |

This table compares the features and performance of different Prussian Blue Analogue cathode materials for sodium-ion batteries.

Environmental and Bioinorganic Applications

The environmental fate and potential applications of nickel-cyanide complexes are of considerable interest due to the toxicity of cyanide. Sodium cyanide itself sees use in various industrial processes, including mining and electroplating, but its handling requires strict environmental controls industrialchemicals.gov.auunitedchemicalcn.com. In the environment, sodium cyanide can react with moisture to form hydrogen cyanide (HCN) usda.gov.

A significant area of research is the biological detoxification of industrial effluents containing metal-cyanide complexes. Studies have demonstrated that bacterial consortia can be developed to utilize metal-cyanides, including nickel-cyanide, as a source of nitrogen researchgate.net. This bio-remediation approach leverages microorganisms to break down the toxic cyanide complex. Under optimal conditions, a bacterial consortium has been shown to achieve 99% degradation of 0.5 mM nickel-cyanide, using sugarcane molasses as a carbon source researchgate.net. This suggests a viable and environmentally friendly pathway for treating wastewater from industries such as electroplating researchgate.net.

From a bioinorganic perspective, nickel is an essential trace element for several enzymes in microorganisms mdpi.comstonybrook.edu. While the direct role of sodium nickel cyanide in biological systems is primarily viewed through the lens of toxicology, the interaction of nickel and cyanide with biological molecules is a subject of ongoing study. For instance, some microorganisms are cyanogenic, meaning they can produce cyanide researchgate.net. The presence of nickel can influence the growth of these organisms and lead to the formation of nickel-cyanide complexes in the growth medium researchgate.net. Understanding these interactions is crucial for both environmental remediation strategies and for a complete picture of the bioinorganic chemistry of nickel mdpi.com.

Tracing and Analytical Applications

The unique properties of metal complexes are often exploited for various analytical and tracing purposes. The stability and solubility of the tetracyanonickelate (B1213329) ion could, in principle, allow for its use in tracing water flow in various environments. By incorporating a radioactive isotope of nickel or carbon into the complex, a detectable tracer can be created.

While specific studies on radiolabelled tetracyanonickelate for water tracing are not widely reported in open literature, the principles can be inferred from the use of analogous metal cyanide complexes. For instance, radiolabelled cobalt hexacyanide complexes have been utilized as water tracers in industrial applications, such as in oilfield operations. tracers-conferences.com

The concept involves synthesizing the tetracyanonickelate complex with a radioactive isotope, such as Nickel-63 (⁶³Ni) or Carbon-14 (¹⁴C). Nickel-63 is a beta emitter with a long half-life, making it suitable for long-term tracing studies. Carbon-14, another beta emitter, could also be incorporated into the cyanide ligands of the complex.

The resulting radiolabelled tetracyanonickelate would be introduced into a water system, and its movement would be tracked by detecting the emitted radiation at various points downstream. This technique can provide valuable data on flow paths, travel times, and dilution rates in surface water, groundwater, or industrial process streams.

The key advantages of using a radiolabelled tracer like tetracyanonickelate would be its high sensitivity of detection and the low probability of its natural occurrence in the traced system, which minimizes background interference. The choice of the specific radionuclide would depend on the duration of the study, the required detection sensitivity, and the safety considerations for the particular environment.

| Potential Radionuclide | Isotope | Radiation Type | Half-life | Potential Application in Tetracyanonickelate Tracing |

| Nickel-63 | ⁶³Ni | Beta | 100.1 years | Long-term groundwater and surface water tracing studies. |

| Carbon-14 | ¹⁴C | Beta | 5730 years | Studies requiring a very long timeframe and where the tracer's chemical behavior is critical. |

Q & A

Q. What are the established protocols for synthesizing sodium nickel cyanide in a laboratory setting?

this compound synthesis requires strict control of stoichiometric ratios and reaction conditions. A typical method involves reacting nickel salts (e.g., NiCl₂) with sodium cyanide in an inert atmosphere to prevent oxidation or unintended ligand exchange. Key steps include:

- Dissolving NiCl₂ in deionized water under nitrogen purging.

- Gradually adding NaCN solution while monitoring pH (maintained at 8–10 to avoid HCN release).

- Precipitating the product via slow evaporation or controlled crystallization . Table 1: Critical Parameters for Synthesis

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 25–40°C | Prevents thermal decomposition |

| pH | 8–10 | Minimizes HCN volatilization |

| Reaction Time | 2–4 hours | Ensures complete ligand binding |

Q. How should researchers characterize the crystal structure and purity of this compound?

Structural characterization requires a combination of techniques:

- X-ray Diffraction (XRD) : Confirm crystallinity and compare with reference patterns (e.g., ICDD database).

- FTIR Spectroscopy : Identify CN⁻ stretching frequencies (~2100 cm⁻¹) and Ni–CN bonding modes.

- Elemental Analysis : Verify Ni:Na:CN ratios via ICP-OES or combustion analysis . Purity assessment includes testing for residual cyanide using ion chromatography and verifying absence of Ni(OH)₂ impurities via TGA .

Q. What safety precautions are critical when handling this compound in experimental workflows?

this compound is acutely toxic and releases HCN in acidic conditions. Essential precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and full-face respirators with particulate filters.

- Engineering Controls : Use fume hoods with HCN gas detectors and ensure emergency eyewash/shower access.

- Waste Management : Neutralize cyanide waste with bleach (NaClO) to form less toxic cyanate .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of this compound be resolved through experimental design?

Discrepancies in reported decomposition temperatures (e.g., 150°C vs. 200°C) often stem from differences in sample purity or atmospheric conditions. To resolve this:

Q. What methodologies are recommended for studying the ligand exchange kinetics in this compound complexes?

Kinetic studies require:

- Stopped-Flow Spectroscopy : Monitor real-time ligand substitution (e.g., CN⁻ → SCN⁻) at millisecond resolution.

- Variable-Temperature NMR : Quantify activation parameters (ΔH‡, ΔS‡) by observing line broadening at different temperatures.

- Computational Modeling : Validate experimental data with DFT calculations to identify transition states .

Q. What strategies are effective in minimizing environmental contamination during this compound disposal?

Advanced disposal strategies include:

- Photocatalytic Degradation : Use TiO₂/UV systems to oxidize CN⁻ to CO₃²⁻.

- Bioremediation : Employ Pseudomonas spp. to metabolize cyanide into NH₃ and CO₂.

- Encapsulation : Stabilize waste in geopolymers to prevent leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.